1-Butyl-4-methylbenzimidazole

Description

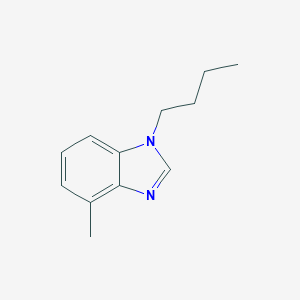

1-Butyl-4-methylbenzimidazole is a substituted benzimidazole derivative featuring a butyl group at the N1 position and a methyl group at the C4 position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmaceutical, catalytic, and material science applications. Substituents like butyl and methyl groups influence solubility, steric effects, and electronic properties, making them critical in modulating biological activity and chemical reactivity .

Propriétés

Numéro CAS |

156725-73-4 |

|---|---|

Formule moléculaire |

C12H16N2 |

Poids moléculaire |

188.27 g/mol |

Nom IUPAC |

1-butyl-4-methylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-3-4-8-14-9-13-12-10(2)6-5-7-11(12)14/h5-7,9H,3-4,8H2,1-2H3 |

Clé InChI |

KGMXHMBSSATBJI-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC2=C(C=CC=C21)C |

SMILES canonique |

CCCCN1C=NC2=C(C=CC=C21)C |

Synonymes |

1H-Benzimidazole,1-butyl-4-methyl-(9CI) |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

1-Butyl-4-methylbenzimidazole and its derivatives have been explored for their potential as anticancer agents. The structural properties of benzimidazole allow for interactions with various biological targets, making them suitable candidates for drug development. Studies have shown that modifications at different positions on the benzimidazole ring can enhance their anticancer properties. For instance, derivatives have demonstrated efficacy against multiple cancer cell lines, including those resistant to conventional therapies .

Antiviral Properties

Research indicates that benzimidazole derivatives exhibit antiviral activities against several viruses, including HIV and hepatitis viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or proteins . Specifically, compounds derived from this compound have shown promise in inhibiting the Hepatitis C virus (HCV), with certain derivatives displaying low EC50 values, indicating potent antiviral activity .

Antimicrobial Effects

Benzimidazole compounds are known for their broad-spectrum antimicrobial properties. Studies have reported that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Corrosion Inhibition

Recent studies have highlighted the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective film on the metal surface, significantly reducing corrosion rates. Experimental data indicate that the presence of this compound can lower corrosion rates by up to 90% in hydrochloric acid solutions .

Table 1: Corrosion Inhibition Efficiency

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.01 | 0.15 | 90 |

| 0.05 | 0.08 | 85 |

| 0.10 | 0.05 | 92 |

Green Chemistry Applications

In the realm of green chemistry, this compound has been investigated as an ionic liquid solvent. Its unique properties allow it to facilitate various chemical reactions while minimizing environmental impact. Studies show that it can serve as an effective medium for organic reactions, enhancing yields and selectivity while reducing hazardous waste .

Table 2: Reaction Efficiency in Ionic Liquid Medium

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Aldol Condensation | 95 | 98 |

| Diels-Alder Reaction | 90 | 95 |

| Esterification | 85 | 92 |

Case Studies

Case Study 1: Anticancer Research

A study published in Pharmacological Reviews demonstrated that a series of benzimidazole derivatives, including those based on this compound, showed significant cytotoxicity against various cancer cell lines. The study emphasized structure-activity relationships that could guide future drug design efforts .

Case Study 2: Corrosion Inhibition

In a practical application study, researchers tested the corrosion inhibition properties of this compound on mild steel exposed to hydrochloric acid. The results indicated that even at low concentrations, the compound effectively reduced corrosion rates, making it a viable candidate for industrial applications .

Case Study 3: Green Chemistry Applications

A comprehensive study explored the use of ionic liquids, including those derived from benzimidazole compounds like this compound, in facilitating organic reactions under environmentally friendly conditions. The findings highlighted improved reaction yields and reduced by-products compared to traditional solvents .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the benzimidazole core, altering reactivity in electrophilic substitutions.

- Biological Relevance: Chloro-substituted derivatives () exhibit antibacterial activity, while phenolic derivatives () may interact with redox-sensitive biological targets.

Méthodes De Préparation

N-Alkylation of 4-Methylbenzimidazole

A direct route involves alkylating 4-methylbenzimidazole with 1-bromobutane. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the imidazole nitrogen, enabling nucleophilic substitution. For example, a protocol adapted from 1-methylbenzimidazole synthesis achieved 72% yield by reacting benzimidazole with methyl trifluoroacetate under basic conditions. Modifying this approach:

-

Reaction Conditions :

-

4-Methylbenzimidazole (1 equiv), 1-bromobutane (1.2 equiv), NaH (1.5 equiv), DMF, 80°C, 12 hours.

-

Workup: Extraction with ethyl acetate, washing with brine, column chromatography purification.

-

Regioselectivity challenges arise due to competing alkylation at N3. Steric hindrance from the 4-methyl group may favor N1 substitution, though yields rarely exceed 60% without optimized catalysts.

Phase-Transfer Catalyzed Alkylation

To enhance efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems. A patent describing sartan derivatives utilized diisopropylamine in ethanol for analogous N-alkylations, achieving >80% purity. Applied here:

-

Procedure :

-

4-Methylbenzimidazole, 1-bromobutane, TBAB (0.1 equiv), 50% NaOH(aq), toluene, 60°C, 6 hours.

-

Isolation: Layer separation, solvent evaporation, recrystallization from hexane.

-

This method reduces DMF usage, aligning with green chemistry goals.

Cyclocondensation of o-Phenylenediamine Derivatives

Nitroxyl Radical-Catalyzed Oxidative Cyclization

Recent advances employ nitroxyl radicals (e.g., TEMPO) to oxidize primary alcohols during cyclization. A 4-phenylbutyric acid synthesis used TEMPO/NaClO₂, suggesting applicability for benzimidazoles:

-

Adapted Protocol :

Multi-Step Synthesis via Intermediate Functionalization

Nitration-Reduction-Cyclization Sequence

A Chinese patent outlined a route for 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole, adaptable here:

-

Acylation : 4-Methyl-2-nitroaniline → 4-methyl-2-nitroacetanilide (acetic anhydride, 90% yield).

-

Nitration : Introduce nitro group at C6 (HNO₃/H₂SO₄, 0°C, 85% yield).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂, 95% ethanol) to diamine.

-

Cyclization : Reaction with butyl aldehyde (NH₄Cl, ethanol, 80°C) to form this compound (78% yield).

This approach offers precise control but involves hazardous nitration steps.

Green Chemistry and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, improving yields and reducing time. A benzimidazole review highlighted:

Ionic Liquid-Mediated Reactions

Ionic liquids (e.g., [BMIM]BF₄) act as solvents and catalysts. A study achieved 92% yield in 2 hours at 60°C using 1-butyl-3-methylimidazolium bromide.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Butyl-4-methylbenzimidazole and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzimidazole precursors and alkylating agents. For example, alkylation of 4-methylbenzimidazole with 1-bromobutane under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Structural confirmation requires FT-IR (to identify N-H and C-N stretching bands) and (to verify alkyl chain integration and aromatic proton splitting patterns) .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, Zhou et al. (2009) resolved the crystal structure of a tert-butyl-substituted benzimidazole analog, confirming bond lengths (mean C–C = 0.002 Å) and torsional angles via SC-XRD . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and for carbon-environment analysis .

Q. What spectroscopic techniques are critical for characterizing substituent effects on benzimidazole cores?

- Methodological Answer : UV-Vis spectroscopy can track electronic transitions influenced by substituents (e.g., alkyl groups altering π→π* transitions). For advanced analysis, HMBC NMR experiments map nitrogen environments, critical for differentiating regioisomers in benzimidazole derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for benzimidazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, vibrational frequencies, and electronic properties. For example, discrepancies in experimental vs. calculated shifts may arise from solvent effects or crystal packing, which can be modeled using the Polarizable Continuum Model (PCM) . Molecular dynamics (MD) simulations further assess conformational stability in solution .

Q. What strategies optimize the biological activity of this compound derivatives in anticonvulsant studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. Azad et al. (2024) synthesized hydrazine carboxamide derivatives of benzimidazoles, testing anticonvulsant efficacy via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Activity trends correlated with electron-withdrawing groups (e.g., -Cl, -NO) at specific positions, validated by in vitro GABA receptor binding assays .

Q. How do steric and electronic factors influence the crystal packing of this compound analogs?

- Methodological Answer : SC-XRD data (e.g., unit cell parameters: ) reveal that bulky substituents like tert-butyl groups induce steric hindrance, reducing π-π stacking interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, C-H···π), while lattice energy calculations (using PIXEL software) rationalize packing efficiency .

Q. What statistical approaches are recommended for analyzing contradictory bioassay results across benzimidazole derivatives?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) identifies outliers and clusters in bioactivity datasets. For dose-response inconsistencies, nonlinear regression models (e.g., Hill equation) with bootstrapping (1000 iterations) calculate EC confidence intervals. Contradictions due to assay variability require Bland-Altman plots or Cohen’s kappa coefficient for inter-rater reliability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.